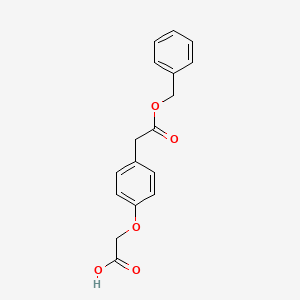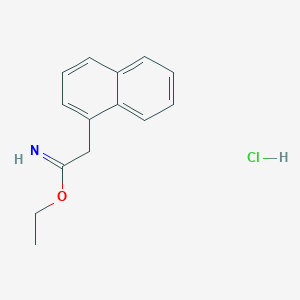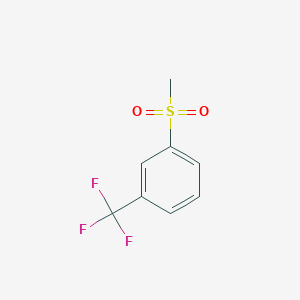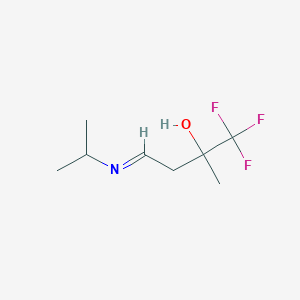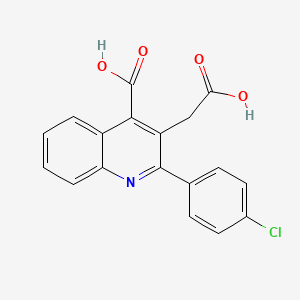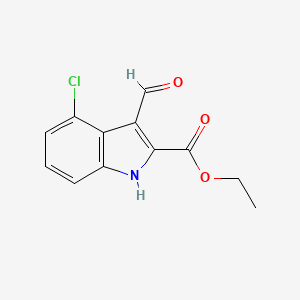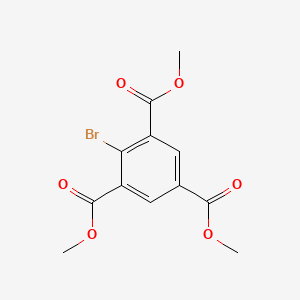
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate
Vue d'ensemble
Description
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is a chemical compound. The formation of strong O-H…O hydrogen bonds is disabled by esterification of the acid functions .
Synthesis Analysis
The compound has been synthesized and its X-ray structures were solved . It is an analogue of the well-investigated trimesic acid .Molecular Structure Analysis
The molecular formula of this compound is C12H11BrO6 . The packing of the compound features solvent-free molecular layers formed by Br…O contacts and connected van der Waals interactions .Chemical Reactions Analysis
Bromine monosubstitution at the benzene ring forces the third carboxylic acid out of the mean plane of the molecule, which disturbs the coplanar arrangement of the three COOH moieties .Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.12 g/mol . The physical and chemical properties of the compound include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .Applications De Recherche Scientifique
1. Structural Investigations
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate has been studied for its crystal structure and thermal properties. These investigations reveal insights into the compound's molecular arrangement and stability. The studies include X-ray crystallography, thermogravimetric analysis, and spectroscopic methods to understand the compound's physical and chemical characteristics (Münch et al., 2014).
2. Coordination Polymers and Frameworks
Research has been conducted on creating coordination polymers and frameworks using similar compounds. These polymers have potential applications in materials science, particularly in creating novel structures with unique properties. The research focuses on the design of these polymers and their potential applications in various fields (Zhang et al., 2012).
3. Catalysis
Compounds related to this compound have been explored as catalysts in chemical reactions. This includes studies on their efficiency in catalyzing specific chemical transformations, which is important for the development of more efficient and environmentally friendly chemical processes (Vivekanand & Balakrishnan, 2009).
4. Synthesis of Complex Molecules
The compound is also used in the synthesis of more complex molecules, which can have various applications ranging from materials science to pharmaceuticals. This research typically focuses on developing new synthetic routes and understanding the mechanisms involved in these transformations (Wang & Hof, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl 2-bromobenzene-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO6/c1-17-10(14)6-4-7(11(15)18-2)9(13)8(5-6)12(16)19-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYUIQLZRLRWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



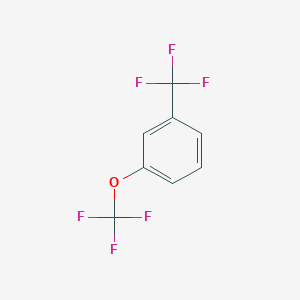

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
